(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid is a complex organic compound with potential applications in various scientific fields This compound features a cyclohexene ring substituted with amino, acetamido, and pentan-3-yloxy groups, along with a carboxylic acid and a dihydroxybutanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino, acetamido, and pentan-3-yloxy groups can be introduced through substitution reactions using suitable reagents.
Carboxylation and Hydroxylation: The carboxylic acid and dihydroxybutanedioic acid moieties can be introduced through carboxylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for potential therapeutic applications, such as drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid exerts its effects depends on its interactions with molecular targets and pathways. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives with amino, acetamido, and carboxylic acid groups. Examples include:
Cyclohexene-1-carboxylic acid derivatives: These compounds share the cyclohexene ring and carboxylic acid moiety.
Amino acid derivatives: Compounds with amino and carboxylic acid groups, such as amino acids, are structurally related.
Uniqueness
The uniqueness of (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and applications.
Properties
Molecular Formula |
C18H30N2O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C14H24N2O4.C4H6O6/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;5-1(3(7)8)2(6)4(9)10/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+;/m0./s1 |
InChI Key |
NXIXQYVDQNKQPF-LUHWTZLKSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.